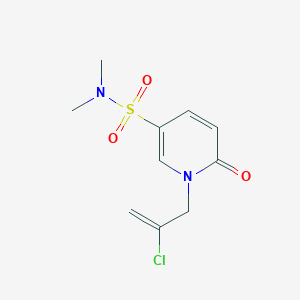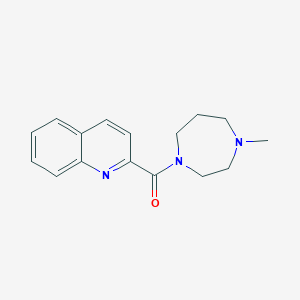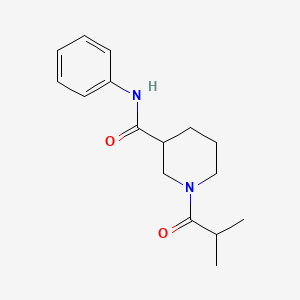
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide, also known as CPDS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDS is a sulfonamide derivative that is structurally similar to the antibiotic sulfathiazole.
作用機序
The mechanism of action of 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide is not fully understood. However, it has been proposed that 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide exerts its biological activities by inhibiting the activity of enzymes involved in various metabolic pathways. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway in bacteria. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has also been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression in eukaryotic cells.
Biochemical and Physiological Effects:
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been shown to have various biochemical and physiological effects. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been found to induce apoptosis, a programmed cell death, in cancer cells. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in immune cells. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been found to modulate the activity of ion channels, such as the voltage-gated potassium channel Kv1.3, in neuronal cells.
実験室実験の利点と制限
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has a broad spectrum of biological activities, making it useful for studying various biological processes. However, 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide can also exhibit cytotoxicity at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has several potential future directions for scientific research. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been shown to have anticancer properties, and further studies are needed to investigate its potential as a cancer treatment. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has also been found to modulate the activity of ion channels, and further studies are needed to investigate its potential as a treatment for neurological disorders. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been shown to inhibit the replication of HIV and HSV, and further studies are needed to investigate its potential as an antiviral agent. Finally, 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been found to modulate the immune response, and further studies are needed to investigate its potential as an immunomodulatory agent.
Conclusion:
In conclusion, 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has several potential future directions for scientific research, including its potential as a cancer treatment, a treatment for neurological disorders, an antiviral agent, and an immunomodulatory agent. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide.
合成法
The synthesis of 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide involves the reaction of 2-chloroacrylonitrile with N,N-dimethyl-3-pyridinesulfonamide in the presence of a base. The resulting product is then oxidized to form 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide. The synthesis of 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been optimized to improve the yield and purity of the final product.
科学的研究の応用
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
特性
IUPAC Name |
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-8(11)6-13-7-9(4-5-10(13)14)17(15,16)12(2)3/h4-5,7H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAFEQIPCPRKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN(C(=O)C=C1)CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)
![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)

![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)

![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)